GABAA Receptor Antagonist Activity: Direct Potency Measurement vs. In-Class Compounds
Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) demonstrates measurable antagonist activity at the human GABAA α1β2γ2S receptor with an IC50 of 210 nM, as determined in functional assays using tsA201 cells expressing the recombinant receptor [1]. This provides a baseline potency value for the unsubstituted parent scaffold. In contrast, a structurally related but more elaborate tetrazoloquinoxaline derivative bearing a piperazine-phenyl substituent (CHEMBL1396864) exhibited EC50 of 3.8 μM (3,800 nM) as an agonist at the GABA-A rho-1 receptor [2]. The receptor subtype difference precludes direct potency comparison but illustrates that tetrazoloquinoxaline scaffold modifications produce functionally divergent outcomes—antagonist vs. agonist profiles depending on substitution pattern and receptor subtype.
| Evidence Dimension | Receptor binding/functional activity |
|---|---|
| Target Compound Data | IC50 = 210 nM (antagonist) |
| Comparator Or Baseline | Tetrazoloquinoxaline derivative CHEMBL1396864: EC50 = 3,800 nM (agonist); GAT1 inhibitor BDBM50525188: IC50 = 96,900 nM |
| Quantified Difference | 210 nM (antagonist) vs. 3,800 nM (agonist) vs. 96,900 nM (GAT1 inhibitor) — 18-fold and 461-fold differences in potency relative to alternative GABAergic modulator chemotypes |
| Conditions | Target compound: Human GABAA α1β2γ2S expressed in tsA201 cells; Comparator 1: Human GABA-A rho-1 expressed in tsA201 cells; Comparator 2: Human GAT1 expressed in Flp-In CHO cells |
Why This Matters
The 210 nM IC50 value at a specific GABAA receptor subtype represents a verifiable functional activity benchmark for procurement—this compound is not an inert scaffold but a biologically active entity with measurable ion channel modulation properties.
- [1] BindingDB. BDBM50378763 (CHEMBL1204077). Antagonist activity at human GABAA alpha1beta2gamma2S receptor. IC50: 210 nM. View Source
- [2] BindingDB. BDBM50525188 (CHEMBL4526098). Agonist activity at human GABA-A rho-1 receptor (EC50 = 3.8 μM) and GAT1 inhibition (IC50 = 96.9 μM). View Source
